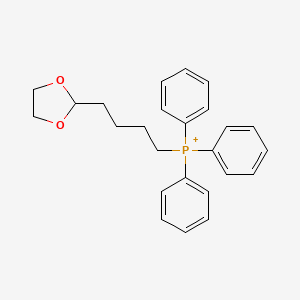
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is a useful research compound. Its molecular formula is C25H28O2P+ and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromobutyl-1,3-dioxolane under suitable conditions to form the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are often used, and the reaction temperature is carefully controlled to avoid decomposition of the reactants or products .
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The triphenylphosphonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, or thiolates can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of substituted phosphonium salts .
Scientific Research Applications
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium has several scientific research applications:
Mechanism of Action
The mechanism by which (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium exerts its effects is primarily related to its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria due to the negative membrane potential. This targeting ability makes it useful for studying mitochondrial function and for delivering therapeutic agents to mitochondria .
Comparison with Similar Compounds
Similar Compounds
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide: Similar structure but with a dimethyl-substituted dioxolane ring.
(4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide: Contains a tetramethyl-substituted dioxolane ring.
Uniqueness
(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to target mitochondria and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H28O2P+ |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium |
InChI |
InChI=1S/C25H28O2P/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25/h1-9,12-17,25H,10-11,18-21H2/q+1 |
InChI Key |
CEFKKJARTGLGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















